molecular formula C10H12FNO3 B1315336 Tyrosine, 2-fluoro-O-methyl- CAS No. 54788-29-3

Tyrosine, 2-fluoro-O-methyl-

Cat. No. B1315336
CAS RN: 54788-29-3
M. Wt: 213.21 g/mol
InChI Key: WPRRDCRYBYGCQS-VIFPVBQESA-N
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Description

“Tyrosine, 2-fluoro-O-methyl-” is an organic compound that has been extensively studied in scientific literature due to its potential use in various fields. It is also known as 2-Fluoro-O-methyl-L-tyrosine . The IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid .


Synthesis Analysis

The synthesis of “Tyrosine, 2-fluoro-O-methyl-” involves enzymatic pathways. One of the main strategies for the enzymatic synthesis of fluorinated compounds is the direct formation of the C-F bond by fluorinase . Tyrosine derivatives labeled with a short-lived fluorine-18 isotope were obtained by asymmetric syntheses .


Molecular Structure Analysis

The molecular formula of “Tyrosine, 2-fluoro-O-methyl-” is C10H12FNO3 . The molecular weight of the compound is 213.21 g/mol .


Chemical Reactions Analysis

Tyrosine, 2-fluoro-O-methyl-, undergoes various chemical reactions. For instance, in the presence of iPr2O, Et3N, and H2O, 25 mM racemic fluorinated β-amino carboxylic ester hydrochloride salts were hydrolyzed into fluorinated R-β-amino carboxylic ester enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tyrosine, 2-fluoro-O-methyl-” are influenced by the presence of fluorine atoms. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Scientific Research Applications

Neurooncology

O-(2-[18F]-Fluoroethyl)-L-Tyrosine (FET), a fluorine-18 labeled analogue of tyrosine, has been synthesized and biologically evaluated in neurooncology . Many clinical studies have demonstrated that FET PET provides important diagnostic information regarding the delineation of cerebral gliomas for therapy planning . It also offers an improved differentiation of tumor recurrence from treatment-related changes and sensitive treatment monitoring .

Tumor Imaging

FET has been used in tumor imaging. It shows rapid, high uptake and long retention in the tumor as well as low uptake in the brain . The ratios of tumor-to-muscle (T/M) and tumor-to-blood (T/B) of FET are similar to those of [18F]FDG, but the ratios of tumor-to-brain (T/Br) are 2–3 times higher than that of [18F]FDG .

Melanoma Imaging

FET is a probable competitive candidate for melanoma imaging with PET . Autoradiography of FET demonstrates a remarkable accumulation in melanoma with high contrast .

Synthesis Procedure

The whole synthesis procedure of FET is completed within 50 minutes .

Uptake Mechanisms

A considerable number of experimental studies have investigated the uptake mechanisms of FET on the cellular level . These studies have explored the effects of treatment-related tissue alterations on tracer uptake such as surgery, radiation, and drug therapy .

Blood-Brain Barrier Integrity

The role of blood-brain barrier integrity for FET uptake, which presents an important aspect for PET tracers targeting neoplastic lesions in the brain, has been investigated in several studies .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This suggests that “Tyrosine, 2-fluoro-O-methyl-” and similar compounds have potential for future research and applications.

properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRRDCRYBYGCQS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476930
Record name Tyrosine, 2-fluoro-O-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosine, 2-fluoro-O-methyl-

CAS RN

54788-29-3
Record name Tyrosine, 2-fluoro-O-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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